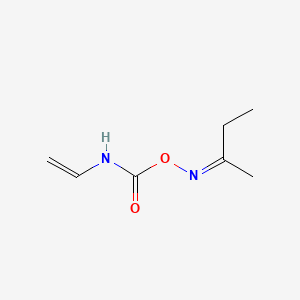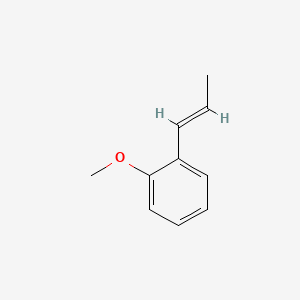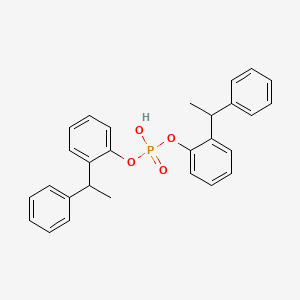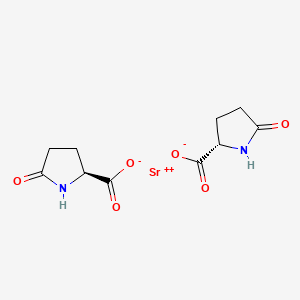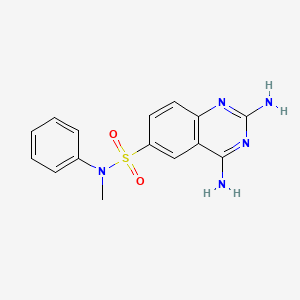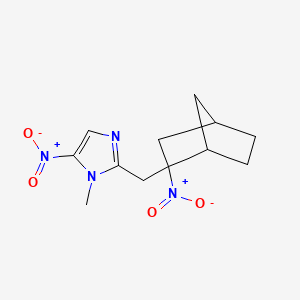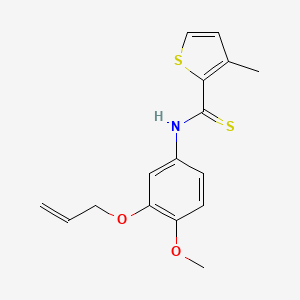
2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester is a chemical compound with a complex structure that combines the properties of both 2-propenoic acid and quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester typically involves the esterification of 2-propenoic acid, 2-methyl- with (8-hydroxy-5-quinolinyl)methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method can improve efficiency and yield while reducing the reaction time. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with different oxidation states.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the ester group can undergo hydrolysis to release active metabolites that further exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, methyl ester: A simpler ester with similar reactivity but lacking the quinoline moiety.
2-Propenoic acid, 3-phenyl-, methyl ester: Contains a phenyl group instead of the quinoline moiety, leading to different chemical and biological properties.
Propanoic acid, 2-hydroxy-2-methyl-, methyl ester: A structurally related compound with different functional groups and reactivity.
Uniqueness
2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester is unique due to the presence of both the 2-propenoic acid and quinoline moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
3327-19-3 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
(8-hydroxyquinolin-5-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H13NO3/c1-9(2)14(17)18-8-10-5-6-12(16)13-11(10)4-3-7-15-13/h3-7,16H,1,8H2,2H3 |
Clave InChI |
TZIDYWKSHYOTRF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC1=C2C=CC=NC2=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


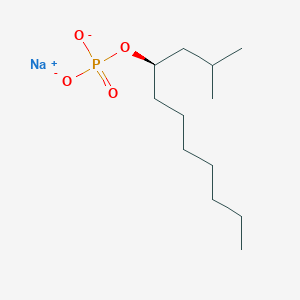
![1-[4-(1-Methyl-1-phenylethyl)phenoxy]dodecan-2-OL](/img/structure/B12665667.png)

